molecular formula C24H43N9O7 B14758897 Acetyl tetrapeptide-3 Acetate

Acetyl tetrapeptide-3 Acetate

Cat. No.: B14758897
M. Wt: 569.7 g/mol
InChI Key: ABOZUSDFQLCWFB-UVJOBNTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl tetrapeptide-3 acetate is a synthetic biomimetic peptide composed of four amino acids: lysine, glycine, histidine, and lysine. This compound is known for its tissue-protective properties and its ability to stimulate tissue remodeling. It is widely used in cosmetic products, particularly in hair care formulations, due to its efficacy in preventing hair loss and promoting hair growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-3 acetate is synthesized through the acetylation reaction of tetrapeptide-3. The synthesis involves the coupling of amino acids in a specific sequence, followed by acetylation to enhance stability and biocompatibility. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain without the need for column purification after each coupling and deprotection step .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Acetyl tetrapeptide-3 acetate primarily undergoes substitution reactions due to the presence of functional groups in its structure. These reactions can involve the modification of the peptide chain or the acetyl group to enhance its properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .

Major Products Formed: The major products formed from the reactions involving this compound are modified peptides with enhanced stability, biocompatibility, and efficacy. These modifications can include the addition of functional groups or the substitution of amino acids to improve the compound’s properties .

Scientific Research Applications

Acetyl tetrapeptide-3 acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is employed in research on cell signaling and tissue remodeling. In medicine, it is investigated for its potential therapeutic effects in treating hair loss and promoting hair growth. In the cosmetic industry, it is widely used in hair care products to prevent hair loss and stimulate hair growth .

Mechanism of Action

The mechanism of action of acetyl tetrapeptide-3 acetate involves its interaction with specific receptors in the human body, mimicking the biological functions of natural peptides. It stimulates the synthesis of extracellular matrix proteins, such as type III collagen and laminin, which are essential for tissue remodeling and hair follicle anchoring. Additionally, it inhibits the activity of the 5-α reductase enzyme, reducing the levels of dihydrotestosterone (DHT), a hormone responsible for hair loss .

Comparison with Similar Compounds

Acetyl tetrapeptide-3 acetate is often compared with other biomimetic peptides, such as acetyl tetrapeptide-9 and acetyl tetrapeptide-11. While all these peptides share similar structural characteristics, this compound is unique in its ability to stimulate hair growth and prevent hair loss. Acetyl tetrapeptide-9 is known for its role in stimulating collagen synthesis, while acetyl tetrapeptide-11 promotes keratinocyte cell growth .

List of Similar Compounds:

Properties

Molecular Formula

C24H43N9O7

Molecular Weight

569.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide;acetic acid

InChI

InChI=1S/C22H39N9O5.C2H4O2/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23;1-2(3)4/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36);1H3,(H,3,4)/t16-,17-,18-;/m0./s1

InChI Key

ABOZUSDFQLCWFB-UVJOBNTFSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.